3-Formyl-2-hydroxybenzoic acid hydrate
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Overview
Description
3-Formyl-2-hydroxybenzoic acid hydrate, also known as 3-formylsalicylic acid hydrate, is a chemical compound with the molecular formula C8H6O4. It is a derivative of salicylic acid, characterized by the presence of a formyl group (-CHO) at the 3-position and a hydroxyl group (-OH) at the 2-position on the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Formyl-2-hydroxybenzoic acid hydrate can be synthesized through several methods. One common method is the Duff reaction, which involves the formylation of phenols. In this reaction, phenols are treated with hexamethylenetetramine (HMTA) and an acid catalyst, such as trifluoroacetic acid (TFA), to introduce the formyl group at the ortho position relative to the hydroxyl group . Another method involves the Reimer-Tiemann reaction, where phenols are treated with chloroform and a strong base, such as sodium hydroxide, to achieve formylation .
Industrial Production Methods
Industrial production of 3-formyl-2-hydroxybenzoic acid;hydrate typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-2-hydroxybenzoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and thiols, under suitable conditions.
Major Products Formed
Oxidation: 3-carboxy-2-hydroxybenzoic acid.
Reduction: 3-hydroxymethyl-2-hydroxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formyl-2-hydroxybenzoic acid hydrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and as a probe for investigating biochemical pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-formyl-2-hydroxybenzoic acid;hydrate involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Lacks the formyl group but has similar anti-inflammatory properties.
3-Hydroxybenzoic Acid: Lacks the formyl group and has different reactivity.
2-Hydroxyisophthalaldehyde: Similar structure but with additional formyl groups
Uniqueness
3-Formyl-2-hydroxybenzoic acid hydrate is unique due to the presence of both formyl and hydroxyl groups on the benzene ring, which imparts distinct reactivity and binding properties. This makes it a valuable compound for various chemical and biological applications .
Properties
IUPAC Name |
3-formyl-2-hydroxybenzoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.H2O/c9-4-5-2-1-3-6(7(5)10)8(11)12;/h1-4,10H,(H,11,12);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJSBFMFPPXKSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)C=O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266615-78-4 |
Source
|
Record name | 3-Formyl-2-hydroxybenzoic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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